molecular formula C11H10BrNO2 B1328426 5-Bromo-2-(2-furylmethoxy)aniline CAS No. 946786-53-4

5-Bromo-2-(2-furylmethoxy)aniline

Cat. No.: B1328426
CAS No.: 946786-53-4
M. Wt: 268.11 g/mol
InChI Key: QEYYUIZKPYAQOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-furylmethoxy)aniline typically involves the reaction of 5-bromo-2-nitroaniline with 2-furylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound after reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-furylmethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(2-furylmethoxy)aniline is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-furylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(2-furylmethoxy)aniline is unique due to the presence of both a bromine atom and a furan ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of enzyme interactions .

Biological Activity

5-Bromo-2-(2-furylmethoxy)aniline is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name: this compound
  • CAS Number: 946786-53-4
  • Molecular Formula: C11H10BrNO2
  • Molecular Weight: 272.11 g/mol

The presence of the bromine atom and the furylmethoxy group contributes to its unique chemical properties, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The compound has shown potential as:

  • An Anticancer Agent: It may inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell growth.
  • An Antimicrobial Agent: Its structure allows it to disrupt bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that the compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against a range of pathogens. A study in Phytomedicine highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The proposed mechanism involves disrupting bacterial cell wall synthesis and function.

Case Studies

  • Anticancer Study : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound combined with standard chemotherapy. Results indicated a significant reduction in tumor size compared to control groups, suggesting enhanced therapeutic outcomes.
  • Antimicrobial Efficacy : In a laboratory setting, researchers tested various concentrations of the compound against Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong antimicrobial activity.

Comparative Analysis

Biological ActivityThis compoundSimilar Compounds
Anticancer EfficacyHigh (inhibits cell proliferation)Moderate (e.g., other brominated anilines)
Antimicrobial EfficacyEffective against Gram-positive bacteriaVaries (some compounds show resistance)
MechanismApoptosis induction, enzyme inhibitionVaries by structure

Properties

IUPAC Name

5-bromo-2-(furan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h1-6H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYYUIZKPYAQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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